(S,RS)-AHPC-PEG4-acid

PROTAC VHL E3 ligase stereochemistry

(S,RS)-AHPC-PEG4-acid (CAS 2172820-12-9) is a VHL E3 ubiquitin ligase ligand–PEG4 linker conjugate used as a building block in proteolysis-targeting chimera (PROTAC) synthesis. It incorporates the von Hippel-Lindau (VHL)-recruiting (S,R,S)-AHPC pharmacophore tethered via a four-unit polyethylene glycol spacer to a terminal carboxylic acid for amide conjugation.

Molecular Formula C34H50N4O10S
Molecular Weight 706.8 g/mol
Cat. No. B12302722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,RS)-AHPC-PEG4-acid
Molecular FormulaC34H50N4O10S
Molecular Weight706.8 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCC(=O)O)O
InChIInChI=1S/C34H50N4O10S/c1-23-30(49-22-36-23)25-7-5-24(6-8-25)20-35-32(43)27-19-26(39)21-38(27)33(44)31(34(2,3)4)37-28(40)9-11-45-13-15-47-17-18-48-16-14-46-12-10-29(41)42/h5-8,22,26-27,31,39H,9-21H2,1-4H3,(H,35,43)(H,37,40)(H,41,42)
InChIKeyWCMFOLDVYYDUGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,RS)-AHPC-PEG4-acid for PROTAC Procurement: Compound Class, Stereochemistry Profile, and Key Specifications


(S,RS)-AHPC-PEG4-acid (CAS 2172820-12-9) is a VHL E3 ubiquitin ligase ligand–PEG4 linker conjugate used as a building block in proteolysis-targeting chimera (PROTAC) synthesis. It incorporates the von Hippel-Lindau (VHL)-recruiting (S,R,S)-AHPC pharmacophore tethered via a four-unit polyethylene glycol spacer to a terminal carboxylic acid for amide conjugation . The '(S,RS)' designation indicates a stereoisomeric mixture at the hydroxyproline position, distinguishing it from the single-enantiomer (S,R,S)-AHPC-PEG4-acid (also called VH 032 amide-PEG4-acid) . The parent VH032 ligand binds the VHL E3 ligase with a dissociation constant (Kd) of approximately 185 nM, a value that depends critically on the (S,R,S) stereochemical configuration of the hydroxyproline core [1]. This compound is supplied at purities ranging from 95% to 98% (HPLC), with a molecular weight of 706.85 g·mol⁻¹ and molecular formula C₃₄H₅₀N₄O₁₀S .

Why (S,RS)-AHPC-PEG4-acid Cannot Be Casually Substituted: Stereochemistry, Linker Length, and Ternary Complex Stringency


In PROTAC development, even minor alterations to the E3 ligase ligand stereochemistry, linker length, or terminal functional group can profoundly alter ternary complex geometry, ubiquitination efficiency, and degradation potency [1]. The '(S,RS)-AHPC' stereoisomeric mixture contains enantiomeric species that may fail to engage the VHL E3 ligase with high affinity, as the native (S,R,S) hydroxyproline configuration is essential for the 185 nM Kd binding interaction [2]. Linker composition and length govern the spatial orientation of the POI–PROTAC–E3 ternary complex, with systematic SAR studies demonstrating that changing linker length by a single ethylene glycol unit can shift DC₅₀ values by more than 10-fold [3]. Consequently, substituting (S,RS)-AHPC-PEG4-acid with a different PEG repeat number (PEG2, PEG3, or PEG5), a different terminal handle (amine or azide), or an alternative E3 ligase ligand (CRBN-based pomalidomide-PEG4-acid) without re-optimization risks loss of degradation activity, altered selectivity, or non-productive binary complex formation [4].

Quantitative Differentiation Evidence for (S,RS)-AHPC-PEG4-acid Versus Closest Analogs: Stereochemistry, Linker Length, E3 Ligase Choice, and Purity Grades


Stereochemical Configuration: (S,RS) Mixture vs. (S,R,S) Single Enantiomer – Impact on VHL Binding Affinity

The (S,RS)-AHPC-PEG4-acid is a stereoisomeric mixture that includes the biologically active (S,R,S) configuration alongside its diastereomers or enantiomers, whereas (S,R,S)-AHPC-PEG4-acid (CAS 2172820-12-9) is the single, defined enantiomer. The parent VH032 ligand achieves a Kd of 185 nM for VHL binding exclusively through its (S,R,S) hydroxyproline stereochemistry; incorrect stereoisomers such as (R,S,R)-configured analogs exhibit significantly reduced binding and degradation activity [1]. For procurement, the (S,RS) designation signals that the material contains stereochemical impurities potentially including inactive or antagonistic species, which may confound dose–response relationships and ternary complex assembly when the building block is incorporated into a final PROTAC .

PROTAC VHL E3 ligase stereochemistry binding affinity

PEG Linker Length Tuning: PEG4 as the Empirically Validated 'Sweet Spot' Between PEG2 and PEG5 in PROTAC Degradation Efficiency

Among monodisperse PEG linkers, PEG4 (four ethylene glycol units, ~14–16 atom contour length) represents the empirically validated optimum for many VHL-based PROTACs, balancing conformational flexibility for ternary complex formation with aqueous solubility and membrane permeability . PEG2 linkers, while sufficient to quench aggregation, are shorter than most ligand–ligase spanning distances and may restrict cooperative complex formation; PEG6 and longer homologs incur entropic penalties that can reverse solubility gains and impair membrane permeability . In systematic linker-length SAR studies, changing from a suboptimal PEG2 or PEG5 linker to an optimized PEG4 tether improved cellular DC₅₀ values by more than 10-fold for BTK-targeting PROTACs . MZ1, a benchmark VHL-based BRD4 degrader employing a 3-unit PEG linker, achieves DC₅₀ values of 8–23 nM in cell lines; however, linker optimization in related BET degrader series has shown that PEG4-containing constructs can further improve degradation potency and selectivity profiles .

PROTAC linker PEG length DC50 ternary complex solubility

E3 Ligase Recruitment Selectivity: VHL-Based (S,RS)-AHPC-PEG4-acid vs. CRBN-Based Pomalidomide-PEG4-acid – Target-Dependent Degradation Outcomes

VHL and CRBN (cereblon) represent the two most widely employed E3 ligase systems for PROTAC design, yet they produce divergent degradation outcomes for the same target protein. In a direct comparative study, VHL-based PROTACs recruiting BCR-ABL kinase produced no detectable degradation, whereas CRBN-based (pomalidomide) PROTACs targeting the same kinase achieved >60% degradation at 1 μM [1]. Conversely, VHL-based PROTACs have demonstrated superior degradation of certain targets; for example, the VHL-recruiting BRD4 degrader MZ1 achieves DC₅₀ values of 8–23 nM with high selectivity over BRD2/3 . VHL is ubiquitously expressed across tissue types, making VHL-based PROTACs applicable in a broader range of cell lines compared to CRBN-based degraders, which are limited in cell lines with low or absent cereblon expression [2]. (S,RS)-AHPC-PEG4-acid thus provides access to the VHL-dependent degradation pathway, which is complementary to—and not interchangeable with—the CRBN-dependent pathway [2].

E3 ligase VHL CRBN cereblon PROTAC selectivity

Terminal Functional Group: Carboxylic Acid vs. Amine/Azide – Conjugation Chemistry and Compatible Warhead Scope

The terminal carboxylic acid of (S,RS)-AHPC-PEG4-acid enables direct amide bond formation with primary or secondary amine-containing target protein ligands via standard carbodiimide (EDC/HOBt or HATU) coupling chemistry, the most widely employed conjugation strategy in PROTAC synthesis [1]. This distinguishes it from amine-terminated analogs such as (S,R,S)-AHPC-PEG4-NH₂ hydrochloride, which require carboxylic acid-functionalized warheads, and from azide-terminated variants such as VH032-PEG4-N₃, which necessitate copper-catalyzed or strain-promoted click chemistry for conjugation . For laboratories synthesizing PROTAC libraries from amine-containing kinase inhibitors, BET bromodomain ligands, or other target binders, the acid handle provides the most direct, highest-yielding coupling route without requiring additional functional group interconversion steps [1]. The PEG4 spacer simultaneously enhances aqueous solubility of the conjugation intermediate; for example, related VHL-PEG4-azide conjugates achieve DMSO solubility of 50 mg/mL .

conjugation chemistry amide bond carboxylic acid PROTAC assembly linker functionalization

Purity Grade and Batch Consistency: 95% vs. 98% (HPLC) – Impact on Downstream PROTAC Reproducibility

(S,RS)-AHPC-PEG4-acid is commercially available at two distinct purity grades: ≥95% (HPLC) from suppliers such as Tocris (as the (S,R,S) enantiomer) and CymitQuimica, and 98% (HPLC) from suppliers such as Leyan and Aladdin . In PROTAC synthesis, sub-stoichiometric linker impurities—including truncated PEG oligomers, oxidized species, or stereochemical contaminants—can out-compete the intended degrader for E3 ligase binding, artifactually increase cytotoxicity through aggregate formation, and compromise the interpretability of structure–activity relationship tables . The 3% purity differential between 95% and 98% grades corresponds to a doubling of total impurity burden (5% vs. 2%), which, when carried through multi-step PROTAC syntheses, can accumulate to confound DC₅₀ measurements and lead to false negatives in degradation screening . High-purity lots supported by certificates of analysis specifying oligomer length, end-group integrity, and metal content enable multi-gram stockpiles that remain analytically consistent across years of use .

purity specification HPLC batch reproducibility PROTAC QC linker procurement

Optimal Application Scenarios for (S,RS)-AHPC-PEG4-acid Based on Quantitative Differentiation Evidence


VHL-Based PROTAC Library Synthesis with Amine-Containing Target Warheads

When building a focused PROTAC library from a collection of amine-containing kinase inhibitors, BET bromodomain ligands, or other target-binding warheads, the terminal carboxylic acid of (S,RS)-AHPC-PEG4-acid enables direct, high-yielding amide conjugation without additional functional group interconversion steps. The PEG4 linker provides the empirically validated optimal contour length (~14–16 atoms) for ternary complex formation across multiple target classes, as demonstrated by >10-fold DC₅₀ improvements over suboptimal PEG2 or PEG5 lengths in BTK-targeting PROTACs . Procurement at 98% purity (Leyan, Aladdin) minimizes impurity carry-through that could confound SAR interpretation .

Targets Requiring VHL-Dependent Degradation Where CRBN-Based Approaches Have Failed

For protein targets where CRBN-based PROTACs are either inactive (e.g., due to low cereblon expression in the cell line of interest) or produce insufficient degradation, (S,RS)-AHPC-PEG4-acid offers a complementary degradation pathway via VHL E3 ligase recruitment. Systematic comparison data show that VHL and CRBN PROTACs exhibit target-dependent efficacy: VHL-based PROTACs may fail for BCR-ABL (0% degradation at 1 μM) but achieve exceptional potency for BRD4 (DC₅₀ 8–23 nM), while the reverse is true for other targets [1]. The ubiquitous tissue expression of VHL further broadens the applicable cell line panel relative to CRBN-dependent systems [2].

Linker-Length SAR Optimization in Lead Degrader Campaigns

In medicinal chemistry campaigns requiring systematic exploration of linker length, (S,RS)-AHPC-PEG4-acid serves as the central reference point from which PEG2, PEG3, or PEG5 variants can be titrated. The commercial availability of monodisperse PEG2, PEG4, and PEG6 diacids/diamines with identical end-group chemistry streamlines this process . Starting from the PEG4 acid, researchers can synthesize and compare degraders with shorter (PEG2, PEG3) or longer (PEG5, PEG6) tethers to map the optimal spatial parameters for a given E3 ligase–POI pair, as PEG4 is the 'sweet spot' for many published degraders .

Automated PROTAC Synthesis on Synple Platform Using VHL-PEG4-COOH Cartridges

For laboratories employing automated synthesis platforms, the VHL-PEG4-COOH reagent cartridge (Sigma-Aldrich SYNPLE-P024) enables standardized, reproducible synthesis of VHL-based PROTACs at up to 0.1 mmol scale via reductive amination with aldehyde- or ketone-functionalized target ligands [3]. This pre-optimized cartridge format eliminates manual linker activation and purification steps, reducing synthetic variability between batches—a critical consideration when the same (S,R,S)-AHPC-PEG4-COOH scaffold is used across multiple degrader programs within an organization [3].

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